Ethyl 2-benzyl-2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate
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Overview
Description
Ethyl 2-benzyl-2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate is a synthetic organic compound that features a trifluoromethyl group, a benzyl group, and a tert-butoxycarbonyl (Boc) protected amine. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzyl-2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate typically involves multiple steps, including the introduction of the trifluoromethyl group, the benzyl group, and the Boc-protected amine. One common synthetic route starts with the preparation of the trifluoromethylated intermediate, followed by benzylation and Boc protection. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the trifluoromethyl group or the benzyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-benzyl-2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Mechanism of Action
The mechanism of action of Ethyl 2-benzyl-2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its trifluoromethyl group, which can enhance binding affinity and specificity. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then participate in further reactions or interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-benzyl-2-cyano-3-phenylpropanoate: Similar in structure but contains a cyano group instead of a trifluoromethyl group.
Benzyl (2S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-phenylpropanoate: Contains a methyl group instead of a trifluoromethyl group.
Methyl 3-((2E)-3-(dimethylamino)-2-propenoyl)benzoate: Contains a dimethylamino group and a propenoyl group instead of the trifluoromethyl and benzyl groups.
Uniqueness
Ethyl 2-benzyl-2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules with enhanced stability, bioavailability, and binding affinity.
Properties
Molecular Formula |
C17H22F3NO4 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-benzyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H22F3NO4/c1-5-24-13(22)16(17(18,19)20,11-12-9-7-6-8-10-12)21-14(23)25-15(2,3)4/h6-10H,5,11H2,1-4H3,(H,21,23) |
InChI Key |
PRWIWAHAAQZZMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)(C(F)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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